molecular formula C27H24F4N6O2 B10934620 {4-[(4-fluorophenoxy)methyl]phenyl}{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methanone

{4-[(4-fluorophenoxy)methyl]phenyl}{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methanone

Cat. No.: B10934620
M. Wt: 540.5 g/mol
InChI Key: XFPNPBPMZKHIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {4-[(4-FLUOROPHENOXY)METHYL]PHENYL}{4-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}METHANONE is a complex organic molecule that features a combination of fluorophenoxy, pyrazolyl, and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-[(4-FLUOROPHENOXY)METHYL]PHENYL}{4-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorophenol with benzyl chloride to form 4-(4-fluorophenoxy)methylbenzene. This intermediate is then reacted with 4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinylpiperazine under specific conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a

Properties

Molecular Formula

C27H24F4N6O2

Molecular Weight

540.5 g/mol

IUPAC Name

[4-[(4-fluorophenoxy)methyl]phenyl]-[4-[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C27H24F4N6O2/c1-35-16-20(15-32-35)23-14-24(27(29,30)31)34-26(33-23)37-12-10-36(11-13-37)25(38)19-4-2-18(3-5-19)17-39-22-8-6-21(28)7-9-22/h2-9,14-16H,10-13,17H2,1H3

InChI Key

XFPNPBPMZKHIKM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)COC5=CC=C(C=C5)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.